(S)-alpha-Fluoromethylhistidine hydrochloride is classified as a biochemically active compound, specifically a histidine decarboxylase inhibitor. It has been synthesized and studied for its effects on glutathione S-transferase activity, indicating its relevance in drug metabolism and detoxification processes. The compound is commercially available from various suppliers, including BioCat GmbH and MedKoo Biosciences, with catalog numbers indicating its specific formulations .
The synthesis of (S)-alpha-Fluoromethylhistidine hydrochloride has been achieved using several methods. A notable approach involves the use of methyl 2-aziridinyl-3-(N-triphenylmethyl-4-imidazolyl) propionate reacted with hydrogen fluoride in pyridine. This method has been reported to yield (S)-alpha-Fluoromethylhistidine di-hydrochloride with an experimental yield of approximately 57% .
Key parameters for synthesis include:
The molecular structure of (S)-alpha-Fluoromethylhistidine hydrochloride can be described by its chemical formula and a molecular weight of approximately 248.69 g/mol. Its structure features an alpha-fluoromethyl group attached to the imidazole ring of histidine, which is crucial for its inhibitory activity against histidine decarboxylase.
(S)-alpha-Fluoromethylhistidine hydrochloride primarily participates in reactions where it acts as an inhibitor of histidine decarboxylase. This inhibition leads to decreased levels of histamine, which can have therapeutic implications in conditions such as allergies and gastric ulcers.
The mechanism of action of (S)-alpha-Fluoromethylhistidine hydrochloride involves its irreversible binding to the active site of histidine decarboxylase. By forming a stable complex with the enzyme, it effectively reduces the production of histamine from histidine.
(S)-alpha-Fluoromethylhistidine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate storage conditions and handling procedures for laboratory use .
(S)-alpha-Fluoromethylhistidine hydrochloride has several scientific applications:
(S)-alpha-Fluoromethylhistidine (FMH), typically used as its dihydrochloride salt, was developed in the late 20th century as a mechanism-based irreversible inhibitor targeting L-histidine decarboxylase (HDC; EC 4.1.1.22). This enzyme catalyzes the conversion of L-histidine to histamine, a critical biogenic amine. FMH belongs to the fluoromethyl ketone class of compounds, designed to exploit the catalytic mechanism of HDC. Its irreversible inhibition occurs through a covalent linkage between FMH and a serine residue (Ser-321) within the enzyme's active site, forming a stable adduct that permanently inactivates HDC [2] [7].
Early biochemical studies demonstrated FMH's exceptional specificity for HDC over other decarboxylases (e.g., aromatic L-amino acid decarboxylase). This selectivity arises from structural mimicry of histidine’s substrate geometry, allowing precise docking into HDC’s catalytic pocket. In vitro kinetic analyses confirmed a potency (Ki ≈ 10−8 M) orders of magnitude higher than earlier reversible inhibitors [2]. Crucially, FMH’s effects are tissue-dependent: A single dose depletes neuronal and gastric histamine within hours but requires chronic administration (e.g., 50 mg/kg/day for 7–13 days in rats) to reduce mast cell histamine pools significantly. This temporal distinction enabled researchers to dissect cell-type-specific functions of histamine in physiological systems [2] [3].
The compound’s discovery revolutionized histamine research by providing the first tool for sustained histamine depletion without mast cell degranulation. Prior agents (e.g., compound 48/80) non-specifically released histamine, causing confounding systemic effects. FMH’s target specificity facilitated foundational studies linking histamine to gastric secretion, neuroendocrinology, and arousal [2] [7].
Table 1: Key Compounds in Histaminergic Pathway Research
Compound Name | Primary Target | Pharmacological Role |
---|---|---|
(S)-alpha-Fluoromethylhistidine | Histidine decarboxylase (HDC) | Irreversible HDC inhibitor |
Thioperamide | Histamine H3 receptor | H3 receptor antagonist/inverse agonist |
Metoprine | Histamine N-methyltransferase | HNMT inhibitor |
Pitolisant | Histamine H3 receptor | H3 receptor inverse agonist (approved drug) |
Table 2: Tissue-Specific Depletion of Histamine by FMH
Tissue/Cell Type | Depletion Onset | Administration Regimen |
---|---|---|
Neuronal (CNS) | 2–4 hours | Single dose (≥25 mg/kg, i.p.) |
Enterochromaffin-like (gastric) | 6 hours | Single dose (50 mg/kg, i.p.) |
Mast cells | 7–13 days | Repeated daily dosing (50 mg/kg) |
FMH’s utility in elucidating histamine-dependent physiology spans multiple organ systems, with profound implications for understanding cardiovascular regulation, neurobehavior, and cognition:
Sympathetic Nervous System & Hypertension: Chronic FMH administration (50 mg/kg/day for 13 days) in rats induces arterial hypertension (+25–30% mean arterial pressure) and tachycardia. This correlates with reduced urinary histamine excretion, sodium retention, and elevated renal catecholamines, indicating heightened sympathetic tone. Activation of the renin-angiotensin-aldosterone system (RAAS) further exacerbates hypertension. Footshock stress tests revealed peripheral sympathetic facilitation—enhanced hemodynamic responses after intraperitoneal (i.p.) FMH, but not intracerebroventricular (i.c.v.) delivery—suggesting peripheral histamine deficiency disrupts autonomic balance [1].
Neurobehavioral Modulation: FMH administration (12.5–50 mg/kg, i.p.) in mice reduces locomotor activity and rearing by 40–60%, paralleling decreased brain histamine. Conversely, histamine N-methyltransferase inhibitors (e.g., metoprine) increase locomotion. This demonstrates histamine’s excitatory role in motor circuits. Notably, H3 receptor antagonists (e.g., thioperamide) enhance histamine release but increase locomotion, indicating FMH’s effects stem from presynaptic histamine depletion rather than postsynaptic receptor modulation [5].
Wakefulness and Cognition: FMH attenuates wake-promoting effects of H3 receptor inverse agonists (e.g., ciproxifan). In mice pretreated with FMH (50 mg/kg), ciproxifan-induced wakefulness is abolished, confirming histamine synthesis is essential for this response. FMH also impairs long-term memory consolidation in avoidance tasks. This deficit localizes partially to the basolateral amygdala, where histamine potentiates fear memory formation [7] [8].
Emerging Off-Target Effects: Recent studies indicate FMH inhibits glutathione S-transferase (GST) isozymes (IC50 ≈ 5–20 µM), potentially via fluoromethyl group reactivity. This suggests FMH may perturb redox signaling independent of HDC inhibition, warranting caution in interpreting pharmacological data [7] [9].
Table 3: Key Neurobehavioral Outcomes of FMH Administration
Physiological Process | FMH Effect | Mechanistic Insight |
---|---|---|
Locomotor activity | ↓ 40–60% (mice) | Depletion of neuronal histamine in motor pathways |
Stress-induced CV response | ↑ Blood pressure/HR (rats) | Peripheral sympathetic facilitation & RAAS activation |
Wakefulness | Blocks ciproxifan-induced arousal | HDC-dependent histamine synthesis essential for vigilance |
Memory consolidation | ↓ Avoidance learning (rats) | Impairs histamine action in basolateral amygdala |
Compounds Mentioned: (S)-alpha-Fluoromethylhistidine HCl, Thioperamide, Metoprine, Pitolisant, Ciproxifan.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7